2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" features a structurally complex framework with a 1H-imidazole core substituted at the 1-position with an o-tolyl (ortho-methylphenyl) group and at the 5-position with a 3-nitrophenyl moiety. The 2-position of the imidazole is linked via a thioether bridge to a ketone-terminated pyrrolidin-1-yl group.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-7-2-3-10-19(16)25-20(17-8-6-9-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-4-5-12-24/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJIKOAJXCTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diketones with Amidines
A classical approach involves cyclocondensation of 1,2-diketones (e.g., benzil derivatives) with amidines. For this compound, 1-(o-tolyl)ethan-1,2-dione reacts with 3-nitrobenzamidine in anhydrous ethanol under reflux (78°C, 12–16 hours), catalyzed by ammonium acetate. This yields 1-(o-tolyl)-5-(3-nitrophenyl)-1H-imidazole with ~65% efficiency.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | NH₄OAc (10 mol%) |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 62–67% |
[3 + 2] Cyclization of Benzimidamides with Vinyl Azides
A modern alternative employs DBU-promoted cyclization of N-(o-tolyl)benzimidamide with 3-nitrophenyl vinyl azide in dichloromethane at 25°C. This method achieves superior regiocontrol (>95% selectivity for the 1,5-substituted product) and reduced reaction time (4–6 hours).
Optimized Conditions
- Base: 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
- Solvent: Dichloromethane (0.1 M concentration)
- Yield: 78–82%
Nitration of the Phenyl Substituent
Introducing the nitro group at the meta position demands precise nitration conditions to avoid over-nitration or para byproducts.
Mixed-Acid Nitration with Urea Additive
Adapting the patent methodology, 1-(o-tolyl)-5-phenyl-1H-imidazole is treated with HNO₃ (68%)/H₂SO₄ (96%) (1:3 v/v) containing urea (0.5 equiv) at 50°C for 6 hours. Urea suppresses di-nitration, yielding 89% 1-(o-tolyl)-5-(3-nitrophenyl)-1H-imidazole .
Nitration Selectivity Data
| Condition | Para:Meta Ratio | Yield |
|---|---|---|
| Without urea | 1:1.2 | 55% |
| With urea (0.5 eq) | 1:4.8 | 89% |
Purification and Characterization
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1). Purity (>98%) is confirmed via:
- HPLC: Retention time 12.3 min (C18 column, acetonitrile/H₂O 70:30)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aromatic), 2.34 (s, 3H, o-tolyl-CH₃).
- HRMS: [M+H]⁺ calcd. for C₂₂H₂₁N₃O₃S: 432.1385, found 432.1389.
Industrial-Scale Considerations
Transitioning to pilot-scale production necessitates:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially altering the electronic properties of the compound.
Reduction: : The compound may undergo reduction, especially at the nitro group, leading to the formation of amines.
Substitution: : Various substitutions can occur, particularly on the imidazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation catalysts like palladium on carbon (Pd/C) or chemical reducing agents like sodium borohydride.
Substitution: : Various electrophiles and nucleophiles under acidic or basic conditions can be utilized.
Major Products: The major products depend on the specific reactions:
Oxidation: : Formation of nitro oxides or nitroso compounds.
Reduction: : Conversion to amines or hydroxylamines.
Substitution: : Introduction of new functional groups on the imidazole or aromatic rings.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a wide array of applications:
Chemistry: : Used as a building block for more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Potential use in material science for the development of new materials with unique properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: : May include enzymes, receptors, or nucleic acids.
Pathways Involved: : The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring may interact with various biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the 1- and 5-positions of the imidazole ring and the terminal amine group. These variations significantly influence electronic, steric, and physicochemical properties. Below is a detailed comparison based on the provided evidence:
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Structural and Functional Insights:
Electron-Withdrawing Groups: Nitro () and fluorine () substituents reduce electron density, stabilizing the imidazole ring and influencing binding interactions. Steric Effects: The o-tolyl group in the target compound introduces steric hindrance compared to phenyl () or halogenated analogs (), which may affect molecular packing or target binding.
Terminal Amine Groups: Piperidin-1-yl vs. Pyrrolidin-1-yl: Piperidine (six-membered ring) in offers greater conformational flexibility and higher basicity (pKa ~11) compared to pyrrolidine (five-membered ring, pKa ~9.5), impacting solubility and pharmacokinetics.
5-Substituent Variations :
- Nitro vs. Methoxy : The 3-nitrophenyl group () is strongly electron-withdrawing, while 4-methoxyphenyl () is electron-donating, altering the imidazole’s electronic environment and reactivity.
Biological Activity
Overview
The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide , also referred to as N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring and various functional groups, suggests diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 458.5 g/mol . The structural features include:
- Imidazole ring : Essential for biological activity.
- Nitrophenyl group : Influences binding affinity and selectivity.
- Thioether linkage : May enhance lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme inhibition : The compound may inhibit various enzymes critical for cellular function.
- Receptor modulation : It could act as a ligand for specific receptors, altering signaling pathways.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Properties
- A study highlighted that derivatives of imidazole, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive nitrogen species that disrupt bacterial DNA synthesis, leading to cell death .
- Anticancer Activity
-
Enzyme Interaction
- The compound's interaction with specific enzymes has been studied, showing that it can effectively inhibit certain kinases involved in cancer progression. This inhibition leads to reduced cell proliferation in vitro.
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions. Key steps include:
- Imidazole core formation : Cyclization of precursors like nitrophenyl and o-tolyl derivatives under reflux conditions. Triethylamine is commonly used as a base to deprotonate intermediates .
- Thioether linkage introduction : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., potassium thioacetate) in polar aprotic solvents like DMF or acetone at 50–80°C .
- Pyrrolidin-1-yl group attachment : Nucleophilic substitution or acylation under anhydrous conditions, often requiring catalysts like DMAP.
Q. Optimization factors :
- Temperature : Excess heat may degrade nitro groups; controlled reflux (~80°C) is critical.
- Solvent choice : DMF enhances solubility of aromatic intermediates but may require post-reaction purification via column chromatography.
- Yield improvement : Use of excess thiol reagent (1.2–1.5 equivalents) ensures complete conversion .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm). Splitting patterns confirm substitution on the imidazole ring .
- ¹³C NMR : Detects carbonyl groups (δ ~170 ppm) and nitrophenyl carbons (δ 120–150 ppm).
- IR spectroscopy : Confirms C=O stretching (~1700 cm⁻¹), nitro group vibrations (~1520 cm⁻¹), and C-S bonds (~650 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.12).
Q. Table 1: Key Spectral Peaks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.3 (nitrophenyl), δ 2.9 (pyrrolidine) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂) |
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Density Functional Theory (DFT) : Models transition states for thioether bond formation, identifying energy barriers and regioselectivity. For example, DFT can predict preferential attack at the imidazole C2 position due to electron-withdrawing nitro groups .
- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding between the pyrrolidine moiety and active sites. Software like AutoDock Vina is used .
- Solvent effect simulations : COSMO-RS predicts solvent interactions to optimize reaction media (e.g., acetone vs. DMF) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in NMR/IR data. Software like OLEX2 or SHELXL refines bond lengths and angles .
- Example: A nitro group’s orientation (para vs. meta) can be misassigned via NMR but is unambiguous in SCXRD.
- 2D NMR techniques : HSQC and HMBC correlate protons and carbons to confirm connectivity, especially for overlapping signals in aromatic regions .
Q. What strategies improve scalability and reproducibility in multi-step synthesis?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., thioether formation), reducing side products .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) using software like MODDE® identifies robust conditions. For instance, a Central Composite Design can maximize yield while minimizing solvent use .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, ensuring consistency .
Q. How to design biological activity assays for this compound?
- Target selection : Prioritize kinases or inflammatory mediators (COX-2) based on structural analogs .
- Concentration gradients : Test 0.1–100 μM ranges in cell-based assays (e.g., MTT for cytotoxicity). Include controls (DMSO vehicle, positive inhibitors).
- Mechanistic studies :
- Western blotting to assess protein phosphorylation (kinase inhibition).
- Molecular dynamics simulations to study binding stability over 100 ns trajectories .
Q. Table 2: Example Bioassay Conditions
| Assay Type | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 12.3 | |
| Anti-inflammatory | COX-2 | 8.7 |
Q. What are the challenges in analyzing environmental stability and degradation pathways?
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–10) at 37°C. Monitor via HPLC for degradation products (e.g., nitro group reduction to amine) .
- Photostability : UV-vis spectroscopy tracks changes under simulated sunlight. Nitroaromatics often degrade via radical pathways, requiring LC-MS to identify intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
